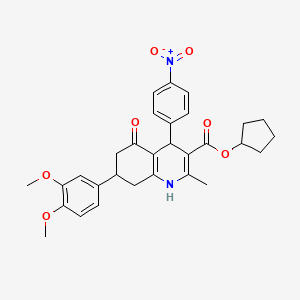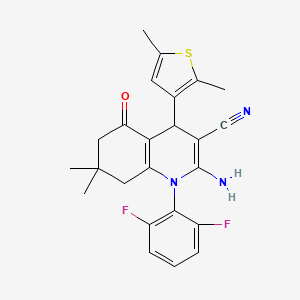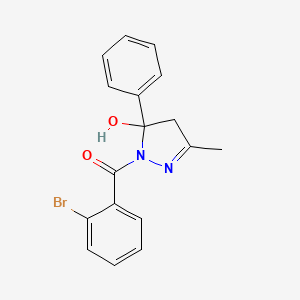![molecular formula C28H32N2OS B11640872 3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)
3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro junction between a benzoquinazoline and a cyclohexane ring, along with a propan-2-ylsulfanyl group and a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoquinazoline Core: This step involves the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoquinazoline core.
Introduction of the Spiro Junction: The spiro junction is introduced through a cyclization reaction, often involving a cyclohexanone derivative and a suitable catalyst.
Attachment of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with propan-2-thiol under basic conditions.
Attachment of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the benzoquinazoline core with a 4-methylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The propan-2-ylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoquinazoline core can be reduced to a dihydrobenzoquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-methylphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydrobenzoquinazoline derivatives
Substitution: Nitrated or halogenated derivatives of the 4-methylphenylmethyl group
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving spiro compounds.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The propan-2-ylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
- **3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-OL
- **3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-THIONE
Uniqueness
The uniqueness of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific spiro structure, which imparts distinct chemical and biological properties. The presence of both a benzoquinazoline core and a cyclohexane ring, along with the propan-2-ylsulfanyl and 4-methylphenylmethyl groups, makes this compound a versatile and valuable molecule for various applications.
Propiedades
Fórmula molecular |
C28H32N2OS |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)methyl]-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-19(2)32-27-29-25-23-10-6-5-9-22(23)17-28(15-7-4-8-16-28)24(25)26(31)30(27)18-21-13-11-20(3)12-14-21/h5-6,9-14,19H,4,7-8,15-18H2,1-3H3 |
Clave InChI |
PFZSEMNLASAAIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640797.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640811.png)
![N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide](/img/structure/B11640816.png)
![6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11640817.png)

![2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11640827.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640835.png)
![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)
![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11640858.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11640871.png)
